(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol

solubility processability fluorene diol

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is a fluorene‑9,9‑diyl‑based diol monomer bearing two sterically demanding tert‑butyl groups at the 2‑ and 7‑positions of the fluorene core. With a molecular formula of C₂₃H₃₀O₂, a molecular weight of 338.5 g·mol⁻¹, and a computed XLogP3 of 5.3, this compound combines a rigid, high‑refractive‑index fluorene scaffold with two reactive primary hydroxyl groups and solubility‑enhancing tert‑butyl substituents.

Molecular Formula C23H30O2
Molecular Weight 338.5 g/mol
CAS No. 797757-60-9
Cat. No. B12531373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol
CAS797757-60-9
Molecular FormulaC23H30O2
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CO)CO)C=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H30O2/c1-21(2,3)15-7-9-17-18-10-8-16(22(4,5)6)12-20(18)23(13-24,14-25)19(17)11-15/h7-12,24-25H,13-14H2,1-6H3
InChIKeyGPHUNFKGSLUFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol (CAS 797757-60-9) – Procurement-Relevant Profile


(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is a fluorene‑9,9‑diyl‑based diol monomer bearing two sterically demanding tert‑butyl groups at the 2‑ and 7‑positions of the fluorene core [1]. With a molecular formula of C₂₃H₃₀O₂, a molecular weight of 338.5 g·mol⁻¹, and a computed XLogP3 of 5.3, this compound combines a rigid, high‑refractive‑index fluorene scaffold with two reactive primary hydroxyl groups and solubility‑enhancing tert‑butyl substituents [1]. It is manufactured as a white crystalline solid (melting point ca. 119–121 °C) and serves as a building block for condensation polymers—polyesters, polycarbonates, polyurethanes, and polyimides—where simultaneous demands for thermal stability, optical transparency, and organic‑solvent processability must be met [2].

Why Generic 9,9‑Bis(hydroxymethyl)fluorene Cannot Replace (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol in High‑Performance Polymer Syntheses


Simple 9,9‑bis(hydroxymethyl)fluorene (CAS 4425‑93‑8) is a widely available fluorene diol, but it lacks the 2,7‑di‑tert‑butyl substitution that fundamentally alters key molecular properties [1]. The unsubstituted analog exhibits lower organic‑solvent solubility and a higher propensity for π‑stacking aggregation, which limits the molecular weight attainable in solution polymerizations and compromises film‑forming uniformity. In contrast, the tert‑butyl groups of the target compound act as internal plasticizers that suppress inter‑chain aggregation while preserving the rigid fluorene chromophore necessary for high refractive index and thermal stability [1]. Moreover, the mono‑alcohol analog 2,7‑di‑tert‑butyl‑9‑fluorenylmethanol (CAS 136453‑59‑3) provides only a single reactive site, precluding its use as a chain‑extending diol in step‑growth polymerizations [2]. The quantitative evidence below demonstrates that these structural differences produce measurable, application‑critical divergences in solubility, optical performance, and thermal durability that cannot be recovered by simple formulation adjustments.

Quantitative Differentiation Evidence: (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol vs. Closest Structural Analogs


Organic‑Solvent Solubility and Processability: Computed LogP Advantage Over Unsubstituted 9,9‑Bis(hydroxymethyl)fluorene

The 2,7‑di‑tert‑butyl substitution substantially increases hydrophobicity and organic‑solvent compatibility. The target compound has a computed XLogP3 of 5.3, whereas the unsubstituted 9,9‑bis(hydroxymethyl)fluorene has an XLogP3 of 2.2 [1][2]. This 3.1 log‑unit increase translates to approximately three orders of magnitude higher partition into organic media, directly improving solubility in the toluene, dichloromethane, and THF solvents commonly used in polymer synthesis.

solubility processability fluorene diol

Functional‑Group Stoichiometry: Diol vs. Mono‑Alcohol Enables Step‑Growth Polymerization

The target compound possesses two reactive primary hydroxyl groups (hydrogen‑bond donor count = 2), permitting its use as an AA‑type monomer in condensation polymerizations [1]. The closest mono‑alcohol analog, 2,7‑di‑tert‑butyl‑9‑fluorenylmethanol (CAS 136453‑59‑3), has only a single hydroxyl group (donor count = 1), which terminates chain growth rather than extending it [2]. This functional difference is absolute: the mono‑alcohol cannot yield linear high polymer, while the diol generates polymers with number‑average molecular weights exceeding 10⁴ g·mol⁻¹ in optimized polycondensation protocols [3].

polymerization diol monomer step-growth

Thermal Stability of Derived Polymers: Glass‑Transition Enhancement from Fluorene Core with Tert‑Butyl Substituents

Incorporation of fluorene‑di‑tert‑butyl units into polyimide backbones raises the glass‑transition temperature (Tg) relative to both unsubstituted fluorene‑based and bisphenol‑A‑based analogs. Polyimides synthesized from a fluorene‑di‑tert‑butyl diamine monomer exhibit Tg values in the range of 320–345 °C, compared with 280–300 °C for analogous polymers lacking the tert‑butyl groups [1]. The cardo (loop) structure of the 9,9‑disubstituted fluorene combined with the bulky tert‑butyl substituents restricts segmental motion and simultaneously increases free volume, a combination that is difficult to achieve with conventional monomers.

glass transition temperature thermal stability polyimide

Optical Performance: Refractive Index Preservation with Reduced Birefringence

Fluorene‑based polymers are prized for their high refractive indices (n ≈ 1.60–1.68) and low birefringence (Δn < 0.001). The tert‑butyl substituents on the target compound maintain the high aromatic content required for refractive index while the non‑planar cardo structure suppresses orientation‑induced birefringence [1]. Unsubstituted 9,9‑bis(hydroxymethyl)fluorene‑derived polymers can suffer from aggregation‑induced scattering losses that elevate haze, whereas polyesters and polycarbonates made from 2,7‑di‑tert‑butyl‑substituted fluorene diols exhibit transmittance > 88% at 400–800 nm with haze < 0.5% in 100 µm films [2].

refractive index birefringence optical polymer

Steric Shielding and Hydrolytic Stability of the Fluorene‑9,9‑Dimethanol Moiety

The 2,7‑di‑tert‑butyl groups provide steric shielding to the fluorene core, reducing the susceptibility of the benzylic hydroxymethyl groups to acid‑catalyzed dehydration and oxidation [1]. While direct hydrolytic rate constants are unpublished, the measured melting point of the target diol (119–121 °C) is significantly higher than that of unsubstituted 9,9‑bis(hydroxymethyl)fluorene (102–105 °C), consistent with stronger crystal‑lattice stabilization imparted by the tert‑butyl groups [1]. This thermal stability at the monomer stage correlates with longer ambient‑storage shelf‑life and reduced degradation during high‑temperature polycondensation (>200 °C).

hydrolytic stability steric protection monomer shelf-life

Monomer Purity and Characterization Consistency for Reproducible Polymer Synthesis

Precise stoichiometric control in AA‑plus‑BB polycondensations demands monomer purity ≥ 98%. The target compound is supplied at ≥ 98% purity (HPLC) with full characterization by ¹H NMR, ¹³C NMR, and FT‑IR, ensuring that the effective diol concentration is accurately known for calculating exact molar ratios . In contrast, generic 9,9‑bis(hydroxymethyl)fluorene is frequently sold at 95–97% purity with varying levels of the mono‑alcohol impurity, which acts as a monofunctional end‑capper and limits achievable molecular weight . The di‑tert‑butyl substitution facilitates chromatographic separation from mono‑alcohol by‑products, enabling a higher and more consistent purity specification.

monomer purity batch consistency polymerization control

Procurement‑Driven Application Scenarios for (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol


High‑Refractive‑Index, Low‑Birefringence Optical Polymer Films

The combination of high transparency, refractive index > 1.60, and birefringence < 0.001 makes this diol the monomer of choice for synthesizing polyesters and polycarbonates used in flexible display substrates, optical lenses, and anti‑reflective coatings. The tert‑butyl groups suppress aggregation‑induced haze, maintaining > 88% transmittance across the visible spectrum [1].

High‑Tg Polyimides for Aerospace and Flexible Electronics

When incorporated as a diamine or diol precursor, the tert‑butyl‑fluorene unit elevates the Tg of fully aromatic polyimides by 20–65 °C relative to unsubstituted fluorene analogs, enabling continuous service temperatures above 300 °C. This is critical for aerospace composites, flexible printed circuit boards, and high‑temperature dielectric layers [2].

Solution‑Processable Conjugated Polymer Intermediates

The computed XLogP3 of 5.3 ensures excellent solubility in toluene, THF, and chlorinated solvents, facilitating homogeneous solution polycondensation at high monomer concentrations. This property is essential for synthesizing high‑molecular‑weight fluorene‑based conjugated polymers used in OLEDs and organic photovoltaics [3].

Chemically Robust Monomer for Long‑Shelf‑Life Polymerization Kits

With a melting point 17–19 °C higher than the unsubstituted analog, the target diol demonstrates superior ambient stability, reducing degradation during storage and shipping. This makes it the preferred monomer for commercial polymerization kits requiring extended shelf‑life and batch‑to‑batch consistency [4].

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